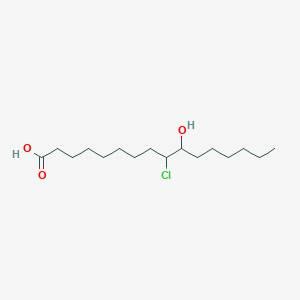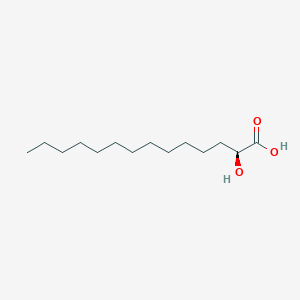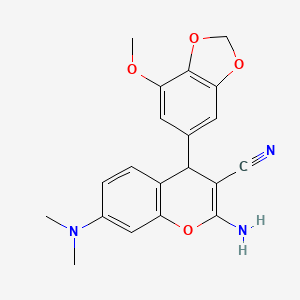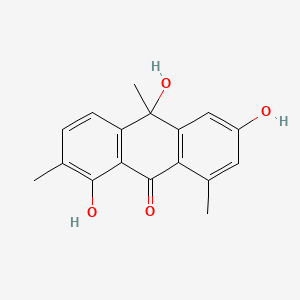
3,3',5,5'-Tetramethylbenzidine
Overview
Description
3,3’,5,5’-Tetramethylbenzidine, commonly known as TMB, is a chromogenic substrate widely used in various biochemical assays. It is particularly known for its application in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry. TMB is a white solid that forms a pale blue-green liquid in solution with ethyl acetate. It is photosensitive and degrades under sunlight and fluorescent lights .
Mechanism of Action
Target of Action
The primary target of TMB is peroxidase enzymes, such as horseradish peroxidase . These enzymes play a crucial role in the oxidation-reduction reactions in cells, helping to maintain the balance of reactive oxygen species and protect cells from oxidative damage .
Mode of Action
TMB acts as a hydrogen donor in the reduction of hydrogen peroxide to water, catalyzed by peroxidase enzymes . The oxidation of TMB leads to the formation of a diimine-diamine complex . This complex is the result of a one-electron oxidation product .
Biochemical Pathways
The interaction of TMB with peroxidase enzymes and hydrogen peroxide forms part of the broader peroxidase-catalyzed oxidation-reduction pathway . This pathway plays a vital role in cellular defense mechanisms against oxidative stress .
Pharmacokinetics
Due to its strong lipophilicity, tmb can easily enter cells and organelles, participating in peroxidase reactions .
Result of Action
The oxidation of TMB results in a color change, which can be read spectrophotometrically at wavelengths of 370 and 650 nm . The reaction can be halted by the addition of an acid or another stop reagent, causing TMB to turn yellow, with a peak absorbance of 450 nm . The amount of converted TMB may be indexed by the amount of 450 nm light it absorbs .
Action Environment
TMB is sensitive to light, and it degrades under sunlight and fluorescent lights . Therefore, it should be kept out of direct sunlight . The reaction environment’s pH also influences TMB’s action, as the addition of an acid can halt the reaction . Furthermore, TMB’s action can be influenced by the presence of other substances in the environment, such as chlorine in water .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3,3’,5,5’-Tetramethylbenzidine acts as a hydrogen donor in the presence of peroxidase enzymes, such as horseradish peroxidase. When oxidized by these enzymes, it forms a diimine-diamine complex, resulting in a color change that can be measured spectrophotometrically. This property makes 3,3’,5,5’-Tetramethylbenzidine an essential reagent in assays that require the detection of hydrogen peroxide or other peroxidase substrates .
Cellular Effects
3,3’,5,5’-Tetramethylbenzidine influences cellular processes primarily through its interaction with peroxidase enzymes. In cells, it can be used to detect the presence of peroxidase activity, which is often associated with oxidative stress and other metabolic processes. The compound’s ability to produce a color change upon oxidation allows researchers to monitor changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3,3’,5,5’-Tetramethylbenzidine undergoes a one-electron oxidation process in the presence of peroxidase enzymes, forming a radical cation. This radical cation then forms a charge transfer complex with the unoxidized compound, resulting in a blue color. Further oxidation leads to the formation of a diimine, which absorbs light at 450 nm, allowing for quantitative measurement .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,5,5’-Tetramethylbenzidine can change over time due to its sensitivity to light and other environmental factors. The compound is known to degrade when exposed to sunlight or fluorescent lights, which can affect its stability and the accuracy of experimental results. Long-term studies have shown that 3,3’,5,5’-Tetramethylbenzidine remains stable under controlled conditions, but its degradation products can influence cellular function in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3,3’,5,5’-Tetramethylbenzidine in animal models vary with dosage. At low doses, the compound is generally well-tolerated and does not produce significant adverse effects. At higher doses, it can cause toxicity and other adverse effects, including oxidative stress and damage to cellular components. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
3,3’,5,5’-Tetramethylbenzidine is involved in metabolic pathways related to oxidative stress and peroxidase activity. It acts as a reducing co-substrate for heme peroxidases, undergoing oxidation to form a radical cation and subsequently a diimine. This process is essential for the compound’s role in colorimetric assays and its ability to detect peroxidase activity .
Transport and Distribution
Within cells and tissues, 3,3’,5,5’-Tetramethylbenzidine is transported and distributed primarily through passive diffusion. It interacts with various transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with these proteins, affecting its overall activity and function .
Subcellular Localization
3,3’,5,5’-Tetramethylbenzidine is primarily localized in the cytoplasm, where it interacts with peroxidase enzymes. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments or organelles. These factors play a crucial role in the compound’s effectiveness in biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetramethylbenzidine involves the reaction of 3,3’,5,5’-tetramethylbiphenyl-4,4’-diamine with appropriate reagents under controlled conditions. One common method includes dissolving TMB in dimethyl sulfoxide (DMSO) and then diluting it with a phosphate-citrate buffer at pH 5.0. Fresh hydrogen peroxide is added to this solution immediately before use .
Industrial Production Methods
Industrial production of TMB typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes the use of buffering solutions such as citric acid-sodium citrate or citric acid-EDTA to maintain the pH and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetramethylbenzidine undergoes several types of chemical reactions, including oxidation and reduction. It acts as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase .
Common Reagents and Conditions
Oxidation: TMB is oxidized by hydrogen peroxide in the presence of peroxidase enzymes, forming a blue-colored radical cation.
Reduction: The blue radical cation can be further reduced to a diimine, which is yellow in color when acid is added.
Major Products
Blue Radical Cation: Formed during the initial oxidation of TMB.
Yellow Diimine: Formed upon further oxidation or acidification of the blue radical cation.
Scientific Research Applications
3,3’,5,5’-Tetramethylbenzidine has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic substrate in various assays to detect the presence of specific enzymes.
Biology: Employed in immunohistochemistry for staining procedures.
Medicine: Utilized in ELISA to detect and quantify biomolecules such as proteins and antibodies.
Industry: Applied in the detection of chlorine in water and other sanitizing solutions .
Comparison with Similar Compounds
3,3’,5,5’-Tetramethylbenzidine is often compared with other chromogenic substrates used in similar applications. Some of these compounds include:
Benzidine: Previously used in similar assays but replaced by TMB due to its carcinogenic properties.
o-Phenylenediamine: Another chromogenic substrate used in ELISA but less sensitive compared to TMB.
TMB is unique due to its high sensitivity, safety, and stability, making it a preferred choice in various biochemical assays .
Properties
IUPAC Name |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIUNKRWKOVEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026120 | |
| Record name | 3,3',5,5'-Tetramethylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3',5,5'-tetramethylbenzidine appears as pale yellow crystals or off-white powder. (NTP, 1992), Pale yellow or off-white solid; [CAMEO] White or light yellow solid; [MSDSonline] | |
| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,3',5,5'-Tetramethylbenzidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3179 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.0000005 [mmHg] | |
| Record name | 3,3',5,5'-Tetramethylbenzidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3179 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Histological analysis of surgically removed adrenal masses often fails to differentiate between benign and malignant tumors. In normal cells, the telomeric ends of the chromosomes are shortened with each cell division, leading to chromosome destabilization and cellular senescence after a critical number of cell cycles. In tumor cells, telomere shortening is prevented by a specific DNA polymerase, called telomerase. In an effort to clarify the role of telomerase in the pathogenesis of adrenal tumors, and to test whether its activity could serve as marker of malignancy, we measured telomerase activity in 41 human adrenal tissue samples that were classified both by the clinical course and by histological examination. Telomerase activity was determined by TRAP ELISA and expressed as high (>50% of positive control telomerase activity), medium (31-50%), low (11-30%), very low (< or = 10%), or absent (0%). The 8 normal adrenal tissue samples showed very low levels of telomerase activity. Mean telomerase activity also very low in 3/3 incidentalomas, 6/6 Cushing adenomas, 6/6 Conn adenomas, 7/7 adrenocortical carcinomas, 8/8 benign pheochromocytomas, and 2/3 malignant pheochromocytomas. In contrast, one malignant pheochromocytoma showed high telomerase activity. These data indicate that telomerase activity may not be a suitable marker for malignancy in the adrenal gland. Our results also challenge the current dogma of close correlation between cell dedifferentiation and telomerase activity., Earlier investigations of the oxidation of 3,5,3',5'-tetramethylbenzidine (TMB) using horseradish peroxidase and prostaglandin H-synthase have shown the formation of a cation free radical of TMB in equilibrium with a charge-transfer complex, consistent with either a two- or a one-electron initial oxidation. In this work, we exploited the distinct spectroscopic properties of myeloperoxidase and its oxidized intermediates, compounds I and II, to establish two successive one-electron oxidations of TMB. By employing stopped-flow techniques under transient-state and steady-state conditions, we also determined the rate constants for the elementary steps of the myeloperoxidase-catalyzed oxidation of TMB at pH 5.4 and 20 degrees C. The second-order rate constant for compound I formation from the reaction of native enzyme with H2O2 is 2.6 x 10(7) M-1 s-1. Compound I undergoes a one-electron reduction to compound II in the presence of TMB, and the rate constant for this reaction was determined to be (3.6 +/- 0.1) x 10(6) M-1 s-1. The spectral scans show that compound II accumulates in the steady state. The rate constant for compound II reduction to native enzyme by TMB obtained under steady-state conditions is (9.4 +/- 0.6) x 10(5) M-1 s-1. The results are applied to a new, more accurate assay for myeloperoxidase based upon the formation of the charge-transfer complex between TMB and its diimine final product. | |
| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
54827-17-7 | |
| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,3′,5,5′-Tetramethylbenzidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54827-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',5,5'-Tetramethylbenzidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054827177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3',5,5'-Tetramethylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-tetramethylbenzidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B3T5CB8EO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
334 to 336 °F (NTP, 1992), 168.5 °C | |
| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TMB interact with its target, horseradish peroxidase (HRP)?
A1: TMB acts as a hydrogen donor and a chromogenic substrate for HRP. In the presence of hydrogen peroxide (H2O2), HRP catalyzes the oxidation of colorless TMB to a blue-colored product, oxidized TMB (oxTMB) [, , , , , ].
Q2: What are the downstream effects of TMB oxidation by HRP?
A2: The oxidation of TMB by HRP produces a blue color measurable by spectrophotometry, typically at wavelengths around 450 nm and 650 nm [, , , ]. This color change forms the basis for various colorimetric assays.
Q3: What is the molecular formula and weight of TMB?
A3: TMB has a molecular formula of C16H20N2 and a molecular weight of 240.34 g/mol.
Q4: What are the key spectroscopic features of TMB and its oxidized form?
A4: Colorless TMB exhibits an absorption peak at a lower wavelength, while the blue-colored oxTMB shows a characteristic absorption peak around 652 nm [, , , ].
Q5: How stable is TMB under different storage conditions?
A5: TMB is available commercially in various formulations, including those with enhanced stability. Studies show that TMB substrate systems can remain functional for extended periods, even at elevated temperatures, highlighting their storage stability [].
Q6: What is the mechanism of TMB oxidation catalyzed by HRP or its mimics?
A6: The catalytic mechanism involves a two-electron oxidation process. HRP or its mimics first react with H2O2 to form a reactive intermediate. This intermediate then oxidizes TMB to form a cationic radical, which further reacts to form the final blue-colored diimine product (oxTMB) [, , , ].
Q7: Can other materials besides HRP catalyze TMB oxidation?
A7: Yes, various nanomaterials, including platinum nanoparticles [], gold nanoparticles [], and metal-organic frameworks [, ], exhibit peroxidase-like activity and can catalyze TMB oxidation in the presence of H2O2.
Q8: What are some common applications of TMB in biosensing?
A8: TMB is extensively used in enzyme-linked immunosorbent assays (ELISAs) [, , , , ], glucose detection [, , ], antioxidant assays [, , ], and detection of various analytes like silver ions [, ] and glutathione [, ].
Q9: Have computational methods been used to study TMB and its interactions?
A9: While the provided research papers do not delve into detailed computational modeling of TMB itself, they highlight the use of kinetic modeling to understand the mechanism of TMB oxidation by peroxidase mimics like Pt nanoparticles [].
Q10: How do structural modifications of benzidine derivatives affect their efficacy as HRP substrates?
A10: Research indicates that TMB demonstrates superior sensitivity, color purity, and product stability compared to other benzidine derivatives, suggesting the importance of the four methyl substitutions in its structure [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,9-dimethoxy-6-(methylamino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B1202951.png)
![3-Isobutyl-4-[4-(3-methyl-2-butenyloxy)phenyl]-1H-pyrrol-1-ol-2,5-dione](/img/structure/B1202952.png)
![2-[[2-[[4-(2-furanylmethyl)-5-(phenylmethyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1202953.png)
![N-[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-5-tetrazolyl]phenyl]-2-furancarboxamide](/img/structure/B1202956.png)
![2-[(3-Ethyl-4-oxo-2-quinazolinyl)thio]acetic acid cyclohexyl ester](/img/structure/B1202958.png)
![[4-[5-Tert-butyl-3-[(2-chlorophenyl)methyl]-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1202959.png)



![2,5,8,11,14,20,23,26,29,32-Decaoxatricyclo[31.3.1.1(15,19)]octatriaconta-1(37),15,17,19(38),33,35-hexaene](/img/structure/B1202966.png)




